molecular formula C26H21N3O2S2 B5019372 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5019372
M. Wt: 471.6 g/mol
InChI Key: UDEPALKTPVXBFR-UHFFFAOYSA-N
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Description

2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of quinoline, benzothiophene, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the sulfanyl group. The final steps involve the cyclization to form the benzothieno[2,3-d]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline or pyrimidinone moieties, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline and benzothiophene derivatives.

    Medicine: The compound’s unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with a similar sulfanyl group, used as an antimicrobial agent.

    Domiphen bromide: Another compound with structural similarities, also used for its antimicrobial properties.

Uniqueness

What sets 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of quinoline, benzothiophene, and pyrimidine moieties. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds mentioned above.

Properties

IUPAC Name

2-[(2-oxo-1H-quinolin-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S2/c30-22-14-16(18-10-4-6-12-20(18)27-22)15-32-26-28-24-23(19-11-5-7-13-21(19)33-24)25(31)29(26)17-8-2-1-3-9-17/h1-4,6,8-10,12,14H,5,7,11,13,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEPALKTPVXBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC(=O)NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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